4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

19F NMR reporter gene chemical shift

Traditional β-gal substrates like ONPG lack 19F NMR capability, limiting in vivo gene-expression tracking. PFONPG solves this by combining colorimetric (A420) high-throughput screening with a distinct 19F NMR shift (∆δF = 9.84 ppm) for spatiotemporal imaging in live animals. - Dual-mode validation: chromogenic plate-reader assays + orthogonal 19F NMR confirmation reduce false positives. - Extended stability: no degradation after 1 week at 37°C in blood/buffers, enabling long-term cell culture and repeat imaging. - pH-dependent 19F NMR shift (5-10 ppm) simultaneously reports lacZ expression and local acidosis.

Molecular Formula C12H14FNO8
Molecular Weight 319.24 g/mol
Cat. No. B12105454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrophenyl beta-d-galactopyranoside
Molecular FormulaC12H14FNO8
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2
InChIKeyZAZQJSCONGIOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFONPG Overview and Procurement


4-Fluoro-2-nitrophenyl β-D-galactopyranoside (PFONPG) is a synthetic, fluorinated aryl glycoside that serves as a dual-mode chromogenic and 19F NMR-sensitive substrate for β-galactosidase [1]. First described as a prototype reporter molecule for the lacZ gene product, PFONPG combines the colorimetric detection of traditional substrates like ONPG with the non-invasive imaging potential of fluorine-19 nuclear magnetic resonance [2].

Why PFONPG Outperforms Common Substrates


While traditional β-galactosidase substrates such as ONPG and X-Gal are widely used for colorimetric or histochemical detection, they lack the molecular feature required for non-invasive in vivo imaging [1]. PFONPG's para-fluoro substitution enables a distinct 19F NMR chemical shift upon enzymatic cleavage, a capability absent in non-fluorinated analogs [2]. This fundamental chemical difference means that substituting PFONPG with ONPG or X-Gal would forfeit the capacity for spatiotemporal tracking of gene expression in living systems, a critical requirement in gene therapy validation and advanced reporter assays.

Quantitative Differentiation Evidence


Enhanced 19F NMR Chemical Shift Dispersion

Upon hydrolysis by β-galactosidase, PFONPG exhibits a larger 19F NMR chemical shift change (∆δF = 9.84 ppm) compared to the isomeric 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG, ∆δF = 6.11 ppm) [1]. This greater spectral dispersion enhances resolution and quantification accuracy in NMR imaging applications.

19F NMR reporter gene chemical shift

pH-Sensitive Product for Microenvironment Mapping

The aglycone product of PFONPG hydrolysis, 4-fluoro-2-nitrophenol, exhibits a 19F NMR chemical shift that is pH-dependent, shifting by 5–10 ppm across physiological pH ranges [1]. This property is not reported for the aglycones of common non-fluorinated substrates such as ONPG or X-Gal.

pH sensing 19F NMR tumor microenvironment

Stability in Biological Fluids

PFONPG (compound 16) demonstrates high stability in saline, phosphate-buffered saline, and fresh whole rabbit blood, with no detectable breakdown by 19F NMR after one week at both 25 °C and 37 °C [1]. This contrasts with the rapid hydrolysis observed for other fluorinated analogs such as 18A, which degrades completely within 2 hours under identical conditions.

stability blood NMR substrate

Dual-Mode Chromogenic and 19F NMR Detection

PFONPG hydrolysis yields both a yellow chromophore (absorbance at 420 nm) suitable for conventional spectrophotometric assays and a distinct 19F NMR signal for non-invasive imaging [1][2]. Traditional substrates such as ONPG provide only colorimetric readout, while X-Gal produces an insoluble blue precipitate for histology, neither enabling in vivo NMR tracking.

dual-mode reporter colorimetric in vivo imaging

Optimal Application Scenarios


In Vivo Imaging of lacZ Gene Expression

PFONPG's 19F NMR signal (∆δF = 9.84 ppm) enables detection and quantification of β-galactosidase activity in living animals, as demonstrated in prostate tumor xenografts [1]. This application is critical for validating gene delivery vectors and monitoring transgene expression over time in preclinical gene therapy studies.

Simultaneous Enzyme and pH Mapping

The pH-dependent 19F NMR shift (5–10 ppm) of the PFONPG aglycone allows concurrent assessment of lacZ expression and local pH, providing insights into tumor acidosis and enzyme activity that are inaccessible with non-fluorinated substrates [2].

Longitudinal β-Galactosidase Assays

The extended stability of PFONPG in blood and physiological buffers (no degradation after 1 week at 37 °C) supports its use in long-term cell culture experiments and repeated in vivo imaging sessions without substrate replenishment [3].

High-Throughput Screening with Dual Readout

PFONPG's chromogenic product (A420) enables initial high-throughput screening in 96/384-well formats, while the 19F NMR signal provides orthogonal confirmation of hits, reducing false positives in β-galactosidase inhibitor discovery campaigns [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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